[(2-Bromophenyl)methyl](1H-imidazol-2-ylmethyl)amine
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12BrN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15) |
InChI Key |
WAFNBWDKWKLUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NC=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 1H-imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dehalogenated or reduced imidazole derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with biological targets through the imidazole ring. The imidazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the brominated phenyl group can participate in hydrophobic interactions with protein targets, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(2-Bromophenyl)methyl]-1H-imidazol-2-amine
- CAS No.: 1184269-43-9
- Molecular Formula : C₁₀H₁₀BrN₃
- Molar Mass : 252.11 g/mol
Structural Features :
The compound consists of a 2-bromobenzyl group attached to the N1 position of an imidazole ring, with an amine group at the C2 position. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituent and the planar imidazole ring.
- Alkylation: Reaction of 2-aminobenzimidazole derivatives with 2-bromobenzyl halides under basic conditions (e.g., KOH in ethanol) .
- Reductive Amination : Use of LiAlH₄ to reduce intermediates like thioureas or imines .
Comparison with Structural Analogs
Positional Isomers: Para-Bromo vs. Ortho-Bromo Substitution
Compound : 1-[(4-Bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride
- CAS No.: 1384431-39-3
- Molecular Formula : C₁₀H₁₁BrClN₃
- Biological activity may differ due to altered electronic effects; para-substituted analogs often exhibit improved pharmacokinetic profiles .
Methyl-Substituted Imidazole Derivatives
Compound : 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
- CAS No.: 1152678-72-2
- Molecular Formula : C₁₀H₁₀BrN₃
- Key Differences: Methylation at the N1 position increases lipophilicity, which may enhance membrane permeability .
Functional Group Variations
Compound : [(5-Bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
- CAS No.: 1250546-29-2
- Molecular Formula : C₁₁H₁₃BrN₄O
- Key Differences :
Spectral Characteristics
- 1H NMR : For ortho-bromo derivatives, aromatic protons typically resonate at δ 7.3–7.6 ppm, while the benzyl CH₂ group appears at δ 4.5–5.0 ppm .
- LCMS : Molecular ion peaks (M+H⁺) are observed at m/z 252 for the parent compound and m/z 627 for complex analogs (e.g., trifluoromethyl-substituted derivatives) .
Biological Activity
The compound (2-Bromophenyl)methylamine is a derivative of imidazole, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly for their antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing current research findings and case studies.
Molecular Structure:
- IUPAC Name: (2-Bromophenyl)methylamine
- Molecular Formula: C₁₁H₁₃BrN₄
- Molecular Weight: 284.16 g/mol
The compound features a bromophenyl moiety attached to an imidazolylmethylamine group, which is significant for its biological interactions.
Imidazole derivatives typically exert their biological effects through:
- Enzyme Inhibition: Many imidazole compounds inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Receptor Modulation: They can modulate the activity of various receptors involved in signaling pathways, potentially affecting cell proliferation and survival .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-Bromophenyl)methylamine have shown efficacy against various bacterial strains. A study demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific structure .
Anticancer Properties
The anticancer potential of imidazole derivatives has been widely documented. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators . The following table summarizes findings from recent studies:
| Compound | Cell Line | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|
| (2-Bromophenyl)methylamine | MDA-MB-231 (breast cancer) | 10–50 | ↑ Caspase-3 activity | |
| A549 (lung cancer) | 5–25 | ↓ Cell viability | ||
| HeLa (cervical cancer) | 1–20 | Induction of apoptosis |
Study 1: Anticancer Activity in Mice
A preclinical study evaluated the efficacy of (2-Bromophenyl)methylamine in a mouse model of breast cancer. Mice treated with the compound at doses of 20 mg/kg showed a significant reduction in tumor size compared to control groups. The treatment resulted in increased levels of apoptotic markers and decreased proliferation markers such as Ki67 .
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that it exhibited potent antibacterial activity with an MIC value of 25 µg/mL against both pathogens. This suggests potential utility in treating infections caused by multidrug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
